2-(Diethylamino)ethanol

Catalog No.
S526024
CAS No.
100-37-8
M.F
(C2H5)2NC2H4OH
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)ethanol

CAS Number

100-37-8

Product Name

2-(Diethylamino)ethanol

IUPAC Name

2-(diethylamino)ethanol

Molecular Formula

(C2H5)2NC2H4OH
C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3

InChI Key

BFSVOASYOCHEOV-UHFFFAOYSA-N

SMILES

CCN(CC)CCO

Solubility

Very soluble (NTP, 1992)
8.53 M
SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER
Solubility in water: miscible
Miscible

Synonyms

2-(diethylamino)ethanol, 2-(dimethylamino)ethanol hydrochloride, 2-(N,N-dimethylamino)ethanol hydrochloride, 2-diethylaminoethanol, 2-diethylaminoethanol hydrochloride, 2-diethylaminoethanol hydrochloride, 14C-labeled, 2-diethylaminoethanol sulfate (2:1), 2-diethylaminoethanol tartrate, 2-diethylaminoethanol, sodium salt, DEAE, deanol hydrochloride, diethylaminoethanol, diethylethanolamine, ethanol, 2-(dimethylamino)-, hydrochloride (1:1), ethanol, 2-dimethylamino-, hydrochloride, N,N-diethylethanolamine

Canonical SMILES

CCN(CC)CCO

Description

The exact mass of the compound 2-Diethylaminoethanol is 117.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)8.53 msol in all proportions in water; sol in alc, ether, acetone, benzene, petroleum ethersolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmaceutical Research

  • Drug Synthesis: Due to its chemical properties, 2-diethylaminoethanol acts as a precursor or building block for synthesizing various pharmaceutical compounds. Scientists utilize it in the creation of more complex molecules with specific medicinal applications Source: Organisation for Economic Co-operation and Development (OECD) HPV Chemicals Programme, "2-DIETHYLAMINOETHANOL CAS N°:100-37-8": .

Chemical Research

  • Catalyst in Polymer Synthesis: 2-Diethylaminoethanol serves as a catalyst in certain chemical reactions, particularly those involving polymer synthesis. Its presence accelerates the formation of desired polymers, which are essential materials in various research fields Source: Organisation for Economic Co-operation and Development (OECD) HPV Chemicals Programme, "2-DIETHYLAMINOETHANOL CAS N°:100-37-8": .
  • pH Buffering: Due to its amphoteric nature (meaning it can behave as both an acid and a base), 2-diethylaminoethanol can be used as a pH buffer in some scientific experiments. It helps maintain a stable hydrogen ion (H+) concentration within a solution, which is crucial for many research processes [Source: PubChem, National Institutes of Health, "2-Diethylaminoethanol" ()].

2-(Diethylamino)ethanol, also known as diethylethanolamine, is an organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. It is classified as an aminoalcohol due to the presence of both amine and alcohol functional groups. This compound appears as a colorless liquid, is less dense than water, and has a flash point ranging from 103 to 140°F (39.4 to 60°C) . It is soluble in water and sensitive to moisture, slowly hydrolyzing in the presence of water .

Typical of amines and alcohols:

  • Acid-Base Reactions: As a basic amine, it can neutralize acids to form salts and water, releasing heat in an exothermic reaction .
  • Formation of Procaine: It reacts with 4-aminobenzoic acid to synthesize procaine, a local anesthetic .
  • Reactivity with Strong Oxidizers: The compound can react violently with strong oxidizing agents and acids .

Research indicates that metabolites of 2-(Diethylamino)ethanol include 2-(diethylamino)ethanol N-oxide and diethylaminoacetic acid. These metabolites may have biological significance, although specific studies on their pharmacological effects remain limited . The compound itself is known to be an irritant to the skin, eyes, and respiratory system, necessitating appropriate safety measures during handling .

The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide or ethylene chlorohydrin:

  • Reaction with Ethylene Oxide:
    Diethylamine+Ethylene Oxide2 Diethylamino ethanol\text{Diethylamine}+\text{Ethylene Oxide}\rightarrow \text{2 Diethylamino ethanol}
  • Reaction with Ethylene Chlorohydrin:
    This alternative method also yields 2-(Diethylamino)ethanol but may require additional steps to purify the product .

2-(Diethylamino)ethanol has diverse applications across various industries:

  • Pharmaceuticals: Used as a precursor for local anesthetics like procaine and other pharmaceutical compounds.
  • Corrosion Inhibitor: Effective in steam and condensate lines by neutralizing carbonic acid and scavenging oxygen .
  • Ion Exchange Chromatography: Serves as a precursor for DEAE-cellulose resin, widely used in biochemical applications .
  • Surface Tension Reduction: Can decrease the surface tension of water at elevated temperatures .
  • pH Stabilizer: Functions as a stabilizer in various chemical processes.

Studies have shown that 2-(Diethylamino)ethanol can absorb carbon dioxide from its environment, indicating potential applications in gas absorption technologies . Additionally, its reactivity with other chemicals highlights the importance of understanding its interactions for safe handling and application in industrial processes.

Several compounds share structural similarities with 2-(Diethylamino)ethanol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaPrimary UseUnique Features
DiethylamineC₄H₁₁NIntermediate in synthesisBasic amine without alcohol functionality
EthanolamineC₂H₇NOCorrosion inhibitorContains only one amine group
N,N-DiethylglycineC₆H₁₃NPharmaceutical synthesisContains an additional carboxylic acid group
TriethanolamineC₆H₁₅N₃O₃Emulsifier, surfactantContains three hydroxyl groups

While all these compounds serve various industrial and pharmaceutical roles, 2-(Diethylamino)ethanol's unique combination of amine and alcohol functionalities makes it particularly versatile for applications requiring both basicity and solubility.

Industrial Synthesis Pathways

Commercial manufacture of 2-(Diethylamino)ethanol is dominated by the direct condensation of Diethylamine with Ethylene oxide in the liquid phase. Ethylene oxide is introduced continuously into an excess of Diethylamine; the reaction is highly exothermic and is therefore carried out in tubular reactors equipped with water-cooled jackets to maintain temperatures between forty and one-hundred-fifty degrees Celsius [1] [2].
A representative continuous process (Patent CN102126966B) feeds pre-heated Diethylamine and Ethylene oxide in a molar ratio of approximately five-to-one through a two-metre stainless-steel tubular reactor. Zinc chloride or potassium hydroxide, added at 0.1 to 2.0 percent by mass of the reactants, accelerates ring-opening of Ethylene oxide. At fifty degrees Celsius the conversion of Ethylene oxide reaches ninety-eight percent with twenty-eight percent product in the reactor effluent; raising the Ethylene oxide feed to four equivalents doubles product concentration to forty-nine percent while maintaining selectivity above ninety-five percent [2].
Japanese Patent 1-157938 reports a recycle process in which the product itself serves as heat-transfer medium; operating at one-hundred-thirty to one-hundred-fifty degrees Celsius and a Diethylamine : Ethylene oxide ratio near two-to-one, isolated yield of 2-(Diethylamino)ethanol reaches ninety-nine percent after fractional distillation [2] [3].

An alternative industrial route generates Ethylene oxide in situ by dehydrohalogenation of 2-Chloroethanol with Sodium hydroxide at about one-hundred-five degrees Celsius; the freshly formed Ethylene oxide is sparged into liquid Diethylamine, giving comparable yields after vacuum distillation [4].

Recent developments apply micro-channel reactors. Patent CN104725243A describes feeding Diethylamine and Ethylene oxide through parallel stainless-steel micro-channels (internal diameter below two millimetres) at sixty degrees Celsius. Heat removal is instantaneous and residence time is shortened to a few seconds, limiting by-products and enabling space–time-yields exceeding three kilograms litre-¹ hour-¹ [5].

Process sourceReactor typeCatalyst (mass %)Temperature (°C)Diethylamine : Ethylene oxide (mol : mol)Conversion of Ethylene oxide (%)Selectivity to product (%)Isolated yield (%)
CN102126966B, Ex. 2 [2]Jacketed tubularZinc chloride 0.8502 : 1989549 (one-pass)
Japanese 1-157938 [3]Recycle loop reactorNone130–1501.5–3 : 1>999999.4
In-situ Ethylene oxide route [4]Stirred tankSodium hydroxide (stoichiometric)105Excess Diethylamine939190
Micro-channel (CN104725243A) [5]Multi-channel platePotassium hydroxide 0.5603 : 1999696

Laboratory-Scale Preparation Techniques

Small-scale synthesis follows the same ring-opening principle but is commonly executed in a glass round-bottom flask fitted with an ice-salt condenser. Dry Diethylamine (one-hundred millimoles) is stirred in Toluene under nitrogen at five degrees Celsius while Ethylene oxide gas (twenty millimoles) is bubbled in over thirty minutes. The mixture is then warmed to forty degrees Celsius for two hours. Crude yield after solvent removal is eighty-two percent; purity exceeds ninety-five percent after fractional distillation at eight millibars and ninety-five degrees Celsius [1].

Where Ethylene oxide is unavailable, 2-Chloroethanol is an effective alkylating agent. A reflux mixture of Diethylamine and 2-Chloroethanol (molar ratio two-to-one) in Ethanol with Sodium carbonate affords the product in sixty-five percent yield after eight hours; the route suffers from competing formation of quaternary ammonium salts and therefore requires chromatographic polish [6].

Catalytic trans-hydroxyethylation using Ethylene carbonate and Diethylamine (molar ratio one-to-one) in the presence of Tris-triphenylphosphine-ruthenium dichloride at one-hundred-twenty-degrees Celsius delivers ninety-eight percent conversion and ninety-two percent selectivity within two and-a-half hours (United States Patent 4 745 190, quoted in CN102126966B) [2].

Laboratory procedureReagent ratio (mol)Catalyst / baseTime (h)Crude yield (%)Key remarks
Ethylene oxide bubbling [1]1 : 0.2None282Mild, needs gas handling
2-Chloroethanol substitution [6]1 : 0.5Sodium carbonate865Side quaternisation
Ethylene carbonate catalytic process [2]1 : 1Tris-triphenylphosphine-ruthenium dichloride (0.5 mol %)2.592Expensive catalyst

Purification and Quality Control Protocols

Physical separation

Industrial and laboratory streams are first stripped of low-boiling amines and water under atmospheric pressure, followed by vacuum distillation through a sixteen-plate column. Pure 2-(Diethylamino)ethanol distils at one-hundred-sixty-one degrees Celsius under one-atmosphere or at ninety-five degrees Celsius under eight millibars; the cut is collected until the refractive index at twenty degrees Celsius stabilises at 1.441 [7] [8]. Residual colour bodies are removed by passing the material over activated alumina then filtering through a one-micrometre cartridge.

Analytical assays

Quality release relies on the following determinations:

  • Gas chromatography on a dimethylpolysiloxane-bonded fused-silica column (thirty metres, one micrometre film) with flame-ionisation detection; quantitation against external di-n-butylamine standard detects impurities down to four parts-per-million [9].
  • Karl Fischer coulometric titration for water (target below 0.30 percent w ⁄ w) [7].
  • Platinum-cobalt colour scale (American Public Health Association units) not exceeding fifty [8].
  • Density at twenty-five degrees Celsius (specification 0.883 to 0.885 grams per cubic centimetre) and refractive index at twenty degrees Celsius (1.4400 to 1.4420) confirm identity [7].
  • Infrared spectroscopy verifies characteristic hydroxyl stretch near three-thousand-three-hundred centimetres-¹ and tertiary amine bands at one-thousand-one-hundred centimetres-¹ [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140°F. Less dense than water . Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes.
Liquid
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a nauseating, ammonia-like odor.

Color/Form

COLORLESS LIQUID
Colorless liquid.

XLogP3

0.3

Exact Mass

117.1154

Boiling Point

325 °F at 760 mm Hg (NTP, 1992)
163.0 °C
163 °C @ 760 MM HG
163 °C
325°F

Flash Point

140 °F (NTP, 1992)
140 °F (OPEN CUP)
125 °F (closed cup)
52 °C c.c.
140°F
126°F

Vapor Density

4.03 (NTP, 1992) (Relative to Air)
4.03 (Air= 1)
4.03

Density

0.8921 at 77 °F (USCG, 1999)
0.8921 @ 20 °C/4 °C
Relative density (water = 1): 0.88
0.89

LogP

0.46

Odor

NAUSEATING ODOR
Nauseating, ammonia-like odor.

Appearance

Solid powder

Melting Point

-94 °F (NTP, 1992)
FREEZING POINT: -70 °C
-70 °C
-94°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S6DL4M053U

Related CAS

14426-20-1 (hydrochloride)
30381-48-7 (hydrochloride salt)
64346-24-3 (sulfate[2:1])

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Vapor Pressure

21 mm Hg at 68 °F (NTP, 1992)
1.40 mmHg
21 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 2.8
1 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

100-37-8

Wikipedia

2-(diethylamino)ethanol

Biological Half Life

The biological half-life is 3.5 hr ... .

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

... BY ACTION OF ETHYLENE CHLOROHYDRIN ON DIETHYLAMINE
... BY ACTION OF ETHYLENE OXIDE ON DIETHYLAMINE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Explosives manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Wholesale and retail trade
Ethanol, 2-(diethylamino)-: ACTIVE

Analytic Laboratory Methods

Method No. 200 Aminoethanol compounds. Gas chromatography (GC) working range: 5-300 mg/m3 in a 20-L air sample

Clinical Laboratory Methods

DIETHYLAMINOETHANOL WAS SEPARATED FROM HUMAN URINE BY PAPER ELECTROPHORESIS & THIN-LAYER CHROMATOGRAPHY, & ISOLATES WERE DETERMINED SPECTROPHOTOMETRICALLY.

Stability Shelf Life

Stability During Transport: Stable.

Dates

Modify: 2023-08-15
1: Xie Y, Wang W, Zhang S. Purification and identification of an aflatoxin B(1) degradation enzyme from Pantoea sp. T6. Toxicon. 2018 Nov 14. pii: S0041-0101(18)31011-0. doi: 10.1016/j.toxicon.2018.11.290. [Epub ahead of print] PubMed PMID: 30447276.
2: Habib A, Hou H, Mori T, Tian J, Zeng J, Fan S, Giunta B, Sanberg PR, Sawmiller D, Tan J. Human Umbilical Cord Blood Serum-derived α-Secretase: Functional Testing in Alzheimer's Disease Mouse Models. Cell Transplant. 2018 Mar;27(3):438-455. doi: 10.1177/0963689718759473. Epub 2018 Mar 21. PubMed PMID: 29560732; PubMed Central PMCID: PMC6038040.
3: Vandenheuvel D, Rombouts S, Adriaenssens EM. Purification of Bacteriophages Using Anion-Exchange Chromatography. Methods Mol Biol. 2018;1681:59-69. doi: 10.1007/978-1-4939-7343-9_5. PubMed PMID: 29134587.
4: Takahashi T, Sakumoto R, Hayashi KG, Hosoe M, Shirai J, Hashizume K. Generation of recombinant bovine interferon tau in the human embryonic kidney cell line and its biological activity. Anim Sci J. 2017 Oct;88(10):1498-1505. doi: 10.1111/asj.12820. Epub 2017 May 30. PubMed PMID: 28558419.
5: Prateep A, Sumkhemthong S, Suksomtip M, Chanvorachote P, Chaotham C. Peptides extracted from edible mushroom: Lentinus squarrosulus induces apoptosis in human lung cancer cells. Pharm Biol. 2017 Dec;55(1):1792-1799. doi: 10.1080/13880209.2017.1325913. PubMed PMID: 28532227; PubMed Central PMCID: PMC6130440.
6: Hong ZW, Yang YC, Pan T, Tzeng HF, Fu HW. Differential effects of DEAE negative mode chromatography and gel-filtration chromatography on the charge status of Helicobacter pylori neutrophil-activating protein. PLoS One. 2017 Mar 22;12(3):e0173632. doi: 10.1371/journal.pone.0173632. eCollection 2017. PubMed PMID: 28328957; PubMed Central PMCID: PMC5362085.
7: Huang JQ, Qi RT, Pang MR, Liu C, Li GY, Zhang Y. Isolation, chemical characterization, and immunomodulatory activity of naturally acetylated hemicelluloses from bamboo shavings. J Zhejiang Univ Sci B. 2017 Feb.;18(2):138-151. doi: 10.1631/jzus.B1500274. PubMed PMID: 28124842; PubMed Central PMCID: PMC5296230.
8: Zhu H, Li X, Qu J, Xiao C, Jiang K, Gashash E, Liu D, Song J, Cheng J, Ma C, Wang PG. Diethylaminoethyl Sepharose (DEAE-Sepharose) microcolumn for enrichment of glycopeptides. Anal Bioanal Chem. 2017 Jan;409(2):511-518. doi: 10.1007/s00216-016-9937-6. Epub 2016 Sep 27. PubMed PMID: 27679458.
9: Picola IP, Shi Q, Fernandes JC, Petrônio MS, Lima AM, de Oliveira Tiera VA, Tiera MJ. Chitosan derivatives for gene transfer: effect of phosphorylcholine and diethylaminoethyl grafts on the in vitro transfection efficiency. J Biomater Sci Polym Ed. 2016 Nov;27(16):1611-30. doi: 10.1080/09205063.2016.1225333. Epub 2016 Aug 31. PubMed PMID: 27532422.
10: Liu T, Song DQ, Zhang LY, Hu PL, Liu SB, Zuo W. [The effect of zinc on inflammatory reaction in rats with focal cerebral ischemia/reperfusion]. Yao Xue Xue Bao. 2016 Jun;51(6):892-7. Chinese. PubMed PMID: 29878743.
11: Anandharaj M, Sivasankari B, Siddharthan N, Rani RP, Sivakumar S. Production, Purification, and Biochemical Characterization of Thermostable Metallo-Protease from Novel Bacillus alkalitelluris TWI3 Isolated from Tannery Waste. Appl Biochem Biotechnol. 2016 Apr;178(8):1666-86. doi: 10.1007/s12010-015-1974-7. Epub 2016 Jan 9. PubMed PMID: 26749296.
12: Leonte D, Bencze LC, Paizs C, Toşa MI, Zaharia V, Irimie FD. Heterocycles 36. Single-Walled Carbon Nanotubes-Bound N,N-Diethyl Ethanolamine as Mild and Efficient Racemisation Agent in the Enzymatic DKR of 2-Arylthiazol-4-yl-alanines. Molecules. 2015 Dec 25;21(1):E25. doi: 10.3390/molecules21010025. PubMed PMID: 26712727.
13: de Araújo NK, Pimentel VC, da Silva NM, de Araújo Padilha CE, de Macedo GR, Dos Santos ES. Recovery and purification of chitosanase produced by Bacillus cereus using expanded bed adsorption and central composite design. J Sep Sci. 2016 Feb;39(4):709-16. doi: 10.1002/jssc.201500900. Epub 2016 Jan 14. PubMed PMID: 26638991.
14: Zhang HC, Yang J, Yang GW, Wang XJ, Fan HT. Production of recombinant protein G through high-density fermentation of engineered bacteria as well as purification. Mol Med Rep. 2015 Aug;12(2):3132-8. doi: 10.3892/mmr.2015.3688. Epub 2015 Apr 27. PubMed PMID: 25936729.
15: Wei G, Tian N, Valery AC, Zhong Y, Schuppan D, Helmerhorst EJ. Identification of Pseudolysin (lasB) as an Aciduric Gluten-Degrading Enzyme with High Therapeutic Potential for Celiac Disease. Am J Gastroenterol. 2015 Jun;110(6):899-908. doi: 10.1038/ajg.2015.97. Epub 2015 Apr 21. PubMed PMID: 25895519; PubMed Central PMCID: PMC4461489.
16: Feng K, Chen W, Sun L, Liu J, Zhao Y, Li L, Wang Y, Zhang W. Optimization extraction, preliminary characterization and antioxidant activity in vitro of polysaccharides from Stachys sieboldii Miq. tubers. Carbohydr Polym. 2015 Jul 10;125:45-52. doi: 10.1016/j.carbpol.2015.02.026. Epub 2015 Feb 21. PubMed PMID: 25857958.
17: Eneva RT, Engibarov SA, Petrova P, Abrashev R, Strateva T, Kolyovska V, Abrashev I. High Production of Neuraminidase by a Vibrio cholerae Non-O1 Strain--the First Possible Alternative to Toxigenic Producers. Appl Biochem Biotechnol. 2015 May;176(2):412-27. doi: 10.1007/s12010-015-1584-4. Epub 2015 Mar 26. PubMed PMID: 25805019.
18: Tsai CH, Yen YH, Yang JP. Finding of polysaccharide-peptide complexes in Cordyceps militaris and evaluation of its acetylcholinesterase inhibition activity. J Food Drug Anal. 2015 Mar;23(1):63-70. doi: 10.1016/j.jfda.2014.05.006. Epub 2014 Sep 27. PubMed PMID: 28911447.
19: Wang Z, Zhao Y, Su T. Extraction and antioxidant activity of polysaccharides from Rana chensinensis skin. Carbohydr Polym. 2015 Jan 22;115:25-31. doi: 10.1016/j.carbpol.2014.08.082. Epub 2014 Sep 2. PubMed PMID: 25439863.
20: Reller C, Pöge M, Lißner A, Mertens FO. Methanol from CO2 by organo-cocatalysis: CO2 capture and hydrogenation in one process step. Environ Sci Technol. 2014 Dec 16;48(24):14799-804. doi: 10.1021/es503914d. Epub 2014 Nov 24. PubMed PMID: 25396743.

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